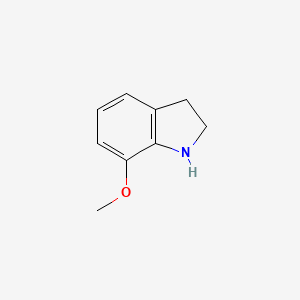

7-METHOXY-2,3-DIHYDRO-1H-INDOLE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVATPFLTCNUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564695 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334986-99-1 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 7-Methoxyindoline Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole ring system stands out as a "privileged structure," a recurring motif in numerous pharmaceuticals and bioactive natural products.[1] The strategic modification of this core scaffold allows for the fine-tuning of pharmacological activity. This compound, also known as 7-methoxyindoline, represents a particularly valuable building block. Its unique combination of a saturated heterocyclic ring, an aromatic system, and a strategically placed methoxy group makes it a versatile intermediate for creating complex molecules.[2] The methoxy group, in particular, can enhance solubility and reactivity, making it an attractive starting point for novel drug candidates targeting a range of conditions, from neurological disorders to cancer.[2]

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a comprehensive analysis of the core physicochemical properties of this compound, explains the causality behind experimental choices for its characterization, and offers robust, self-validating protocols for its evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this potent scaffold in their discovery programs.

Part 1: Molecular and Physicochemical Profile

The foundational step in evaluating any chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The structure of this compound features a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with a methoxy group (-OCH₃) substituent at position 7 of the aromatic ring.

References

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-2,3-dihydro-1H-indole

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 7-methoxy-2,3-dihydro-1H-indole (also known as 7-methoxyindoline). As a key structural motif and intermediate in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for synthesis validation, quality control, and further research.[1][2] This document presents a predictive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, the principles and comparative data herein provide a robust guide for researchers. Detailed, field-proven protocols for data acquisition are also provided, ensuring a self-validating system for empirical analysis.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a benzene ring fused to a dihydropyrrole ring, with a methoxy substituent at the 7-position. This structure is a common building block in the synthesis of more complex pharmacologically active molecules, including those targeting neurological disorders.[1][2] The methoxy group enhances the molecule's reactivity and solubility, making it a versatile intermediate.[1] The electron-donating nature of both the methoxy group and the nitrogen atom significantly influences the electronic environment of the aromatic ring, which is a key determinant of its spectroscopic signature.

The structural integrity and purity of this compound are critical for its use in drug development and other advanced applications. The following sections detail the expected spectroscopic data and provide the methodologies to obtain and interpret them.

Molecular Structure:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aliphatic protons on the dihydropyrrole ring, the aromatic protons, the N-H proton, and the methoxy group protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic effects of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

|---|---|---|---|---|

| ~6.75 | t (triplet) | 1H | H-5 | The central proton on the aromatic ring, coupled to both H-4 and H-6, is expected to appear as a triplet. Its chemical shift is in the typical aromatic region. |

| ~6.60 | d (doublet) | 1H | H-6 | Coupled to H-5. The electron-donating nitrogen atom will shield this proton, shifting it slightly upfield compared to benzene. |

| ~6.55 | d (doublet) | 1H | H-4 | Coupled to H-5. The combined electron-donating effects of the adjacent methoxy group and the aniline-like nitrogen will cause significant shielding, shifting it upfield. |

| ~4.0-4.5 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to be in this range for a secondary amine. |

| ~3.85 | s (singlet) | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. Data from related methoxy indoles supports this assignment.[3] |

| ~3.60 | t (triplet) | 2H | H-2 | These protons are adjacent to the nitrogen atom, which deshields them. They will appear as a triplet due to coupling with the C-3 protons. |

| ~3.05 | t (triplet) | 2H | H-3 | These benzylic protons are coupled to the C-2 protons, resulting in a triplet. They are less deshielded than the H-2 protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

|---|---|---|

| ~148.0 | C-7a | This quaternary carbon is bonded to nitrogen, placing it significantly downfield. |

| ~146.5 | C-7 | This aromatic carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing a strong deshielding effect. |

| ~129.5 | C-5 | An aromatic CH carbon, its chemical shift is typical for carbons in a benzene ring. |

| ~121.0 | C-3a | This quaternary carbon is part of the aromatic system and fused to the aliphatic ring. |

| ~118.0 | C-6 | This aromatic CH carbon is ortho to the nitrogen-bearing carbon, resulting in some shielding. |

| ~108.0 | C-4 | This aromatic CH carbon is ortho to the methoxy group, which causes significant shielding due to resonance effects. |

| ~55.5 | -OCH₃ | The carbon of the methoxy group typically appears in this region. This is consistent across a wide range of methoxy-substituted aromatic compounds.[3] |

| ~47.0 | C-2 | This aliphatic carbon is directly attached to the nitrogen atom, leading to a downfield shift compared to a standard alkane. |

| ~29.0 | C-3 | This aliphatic carbon is further from the nitrogen and is in a typical benzylic position. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-220 ppm.

-

Acquire at least 1024 scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds within the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3350-3400 | Medium, Sharp | N-H stretch | The N-H stretch of a secondary amine typically appears in this region as a single, relatively sharp peak.[4][5] |

| ~3000-3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~2850-2960 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds on the dihydropyrrole ring and the methoxy group. |

| ~1600, ~1480 | Strong | C=C stretch (aromatic) | These two bands are characteristic of the benzene ring stretching vibrations. |

| ~1250 | Strong | Aryl-O stretch (asymmetric) | The stretching of the C-O bond between the aromatic ring and the methoxy group is a strong, characteristic band. |

| ~1030 | Medium | Aryl-O stretch (symmetric) | The symmetric C-O stretch is also expected in this region. |

| ~1100-1200 | Medium | C-N stretch | The stretching vibration of the aliphatic and aromatic C-N bonds. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scan: Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and offering clues about its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Assignment | Rationale |

|---|---|---|

| 149 | [M]⁺ (Molecular Ion) | The parent molecule minus one electron. The expected molecular weight of C₉H₁₁NO is 149.19 g/mol . This peak should be prominent. |

| 148 | [M-H]⁺ | Loss of a hydrogen radical, often from the C-3 position. |

| 134 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-aromatic compounds. |

| 120 | [M-CH₂NH]⁺ | Cleavage of the dihydropyrrole ring. |

| 106 | [M-CH₃, -CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

Experimental Protocol: MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Injection and Analysis: Inject 1 µL of the sample. The compound will be separated by the GC and then fragmented and detected by the MS.

Caption: Integrated approach for spectroscopic validation.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for research and development. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and comparative data from related structures. The detailed protocols outlined herein offer a standardized, reliable approach for researchers to acquire and interpret their own experimental data, ensuring the confident structural verification of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-methoxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indoline scaffold is a common motif in a variety of biologically active molecules. A thorough understanding of its structure and spectroscopic properties is paramount for its application in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus within the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydropyrrole ring, the methoxy group protons, and the amine proton. The electron-donating methoxy group at the 7-position significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.75 | t | ~7.8 | H-5 |

| ~6.65 | d | ~7.8 | H-6 |

| ~6.55 | d | ~7.8 | H-4 |

| ~3.85 | s | - | -OCH₃ |

| ~3.60 | t | ~8.5 | H-2 |

| ~3.05 | t | ~8.5 | H-3 |

| ~4.0 (broad) | s | - | N-H |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-6.8 ppm): The three aromatic protons (H-4, H-5, and H-6) will appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the methoxy group. H-5 is expected to be a triplet due to coupling with both H-4 and H-6. H-4 and H-6 will likely appear as doublets, each coupled to H-5. The ortho and para positions relative to the methoxy group will be the most shielded.

-

Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet.

-

Aliphatic Region (δ 3.0-3.6 ppm): The saturation of the C2-C3 bond results in signals in the aliphatic region. The protons on C-2 and C-3 are expected to appear as triplets due to vicinal coupling with each other. The protons on C-2, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the protons on C-3.

-

Amine Proton (δ ~4.0 ppm): The N-H proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | C-7 |

| ~138.0 | C-7a |

| ~128.5 | C-5 |

| ~120.0 | C-3a |

| ~118.0 | C-6 |

| ~110.0 | C-4 |

| ~55.5 | -OCH₃ |

| ~47.0 | C-2 |

| ~30.0 | C-3 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 110-147 ppm): The aromatic carbons will resonate in the downfield region. C-7, being directly attached to the electron-donating methoxy group, is expected to be the most deshielded among the aromatic carbons. C-7a and C-3a are quaternary carbons and will likely show weaker signals. The chemical shifts of C-4, C-5, and C-6 are influenced by the methoxy group, with C-4 and C-6 (ortho and para to the methoxy group, respectively, in the aniline-like system) being more shielded.

-

Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group will appear at a characteristic chemical shift in the upfield region.

-

Aliphatic Carbons (δ 30-47 ppm): The sp³ hybridized carbons of the dihydropyrrole ring, C-2 and C-3, will resonate in the upfield region. C-2, being attached to the nitrogen, will be more deshielded than C-3.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound with atom numbering and a conceptual representation of an experimental workflow for its NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for NMR analysis.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Choosing a Solvent: Select a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of 7-methoxy-2,3-dihydro-1H-indole

Foreword: Charting the Molecular Landscape

In the intricate world of pharmaceutical development and molecular research, the precise characterization of novel chemical entities is paramount. 7-methoxy-2,3-dihydro-1H-indole, a substituted dihydroindole, represents a scaffold of significant interest due to the prevalence of the indole framework in neuroactive compounds and other therapeutic agents.[1] Understanding its molecular characteristics is a critical step in its potential journey from a laboratory curiosity to a valuable tool in drug discovery. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering both theoretical underpinnings and practical, field-proven insights for its analysis. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of mass spectrometry with data from closely related analogs to present a robust predictive analysis.

I. Foundational Principles: Crafting a Robust Analytical Strategy

The selection of an appropriate analytical strategy is the cornerstone of reliable mass spectrometric analysis. The physicochemical properties of this compound, a relatively small and moderately polar molecule, make it amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A. The Choice of Ionization: A Tale of Two Techniques

The ionization method is the heart of the mass spectrometry experiment, transforming neutral molecules into charged ions for detection. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) will profoundly influence the resulting mass spectrum and the nature of the structural information obtained.

-

Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation

EI is a highly energetic, "hard" ionization technique that imparts significant internal energy to the analyte molecule. This results in extensive fragmentation, creating a rich and reproducible fingerprint of the molecule's structure.[2] For this compound, EI is the preferred method for obtaining detailed structural information and for creating a library-searchable spectrum. The ionization process involves bombarding the sample with a high-energy electron beam, typically at 70 eV, leading to the ejection of an electron and the formation of a molecular ion (M•+).[2]

-

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

In contrast, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[3] This results in very little fragmentation and typically produces a prominent protonated molecule, [M+H]+. ESI is the ideal choice when the primary goal is to confirm the molecular weight of the compound or when analyzing samples from complex biological matrices where a preliminary chromatographic separation by LC is necessary.

B. Sample Preparation: The Unseen Pillar of Quality Data

The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Proper sample preparation is crucial to ensure data quality, minimize instrument contamination, and achieve optimal sensitivity.

Experimental Protocol: Sample Preparation for GC-MS and LC-MS Analysis

-

Solubilization: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilution: For GC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. For LC-MS analysis, the final concentration may be lower, in the range of 0.1-1 µg/mL, depending on the sensitivity of the instrument.

-

Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the chromatographic column or the mass spectrometer's ion source.

-

Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different mass) should be added to the sample prior to analysis.

II. The Fragmentation Pathway: Deconstructing this compound

The electron ionization mass spectrum of this compound is predicted to be a rich tapestry of fragment ions that reveal the molecule's structural intricacies. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, with the initial ionization site playing a key role in directing the subsequent bond cleavages.[4]

A. The Molecular Ion: The Parent of All Fragments

The molecular ion (M•+) of this compound has a predicted m/z of 149. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a helpful diagnostic clue.[5] While the molecular ion peak is expected to be observable, its intensity may be reduced due to the energetic nature of EI and the presence of favorable fragmentation pathways.

B. Predicted Fragmentation Scheme under Electron Ionization

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the presence of the methoxy group, the dihydroindole ring system, and the nitrogen atom.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable oxonium ion.[6][7] This would result in a prominent peak at m/z 134 .

-

Loss of Formaldehyde (CH2O): Another characteristic fragmentation of methoxy aromatic compounds involves the rearrangement and loss of formaldehyde. This would produce a radical cation at m/z 119 .

-

Retro-Diels-Alder (RDA) Fragmentation of the Dihydro-Pyrrole Ring: The saturated heterocyclic ring can undergo a retro-Diels-Alder type fragmentation, leading to the cleavage of the C2-C3 and N1-C7a bonds. This would result in the loss of ethene (C2H4) and the formation of a radical cation at m/z 121 .

-

Alpha-Cleavage to the Nitrogen Atom: Cleavage of the C2-C3 bond, alpha to the nitrogen atom, could lead to the formation of a stabilized iminium ion.

The following table summarizes the predicted key fragment ions for this compound under electron ionization.

| Predicted m/z | Proposed Fragment Identity | Neutral Loss |

| 149 | Molecular Ion [M]•+ | - |

| 134 | [M - •CH3]+ | •CH3 |

| 121 | [M - C2H4]•+ | C2H4 |

| 119 | [M - CH2O]•+ | CH2O |

Visualizing the Fragmentation Pathway

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

III. The LC-MS Perspective: A Softer Approach

When coupled with liquid chromatography, electrospray ionization provides a complementary analytical perspective. The primary ion observed in the positive ion mode ESI mass spectrum of this compound is expected to be the protonated molecule, [M+H]+, at m/z 150 . This allows for the unambiguous determination of the molecular weight.

Experimental Protocol: LC-MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Detection (ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

Scan Range: m/z 50-500.

-

Visualizing the LC-MS Workflow

Caption: General workflow for the LC-MS analysis of this compound.

IV. Conclusion: A Roadmap for Confident Characterization

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by implementing robust analytical protocols, researchers can confidently characterize this important molecule. The predictive fragmentation analysis presented herein serves as a valuable roadmap for interpreting experimental data and for confirming the structural identity of this compound. As with any analytical endeavor, the synthesis of orthogonal data from techniques such as NMR and IR spectroscopy will provide the highest level of confidence in the final structural elucidation.

V. References

-

Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. --INVALID-LINK--

-

Clark, C. R., & Abiedalla, Y. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. --INVALID-LINK--

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. BenchChem. --INVALID-LINK--

-

ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis. ChemicalBook. --INVALID-LINK--

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. --INVALID-LINK--

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. --INVALID-LINK--

-

Kertész, V., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(5), 799-807. --INVALID-LINK--

-

GNPS Library. (2022). Spectrum CCMSLIB00009972305. GNPS. --INVALID-LINK--

-

Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. --INVALID-LINK--

-

BenchChem. (n.d.). Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide. BenchChem. --INVALID-LINK--

-

Asensio, C. (2023). Fragmentation in Mass Spectrometry. YouTube. --INVALID-LINK--

-

Chemical Synthesis Database. (n.d.). 7-methoxy-3-methyl-1H-indole. Chemical Synthesis Database. --INVALID-LINK--

-

Chem-Impex. (n.d.). This compound. Chem-Impex. --INVALID-LINK--

-

ATB. (n.d.). 7-Methoxy-1H-indole-2,3-dione. ATB. --INVALID-LINK--

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. --INVALID-LINK--

-

SpectraBase. (n.d.). 7-Methoxy-2,3-dimethyl-6-(2-nitrovinyl)indole. SpectraBase. --INVALID-LINK--

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. --INVALID-LINK--

-

Sparkman, O. D., & Luthy, C. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine. BenchChem. --INVALID-LINK--

References

- 1. chemimpex.com [chemimpex.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 7-Methoxy-2,3-dihydro-1H-indole: A Methodological Whitepaper

Foreword: In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationships (SAR), guides lead optimization, and is critical for understanding pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide addresses the crystal structure of 7-methoxy-2,3-dihydro-1H-indole, a heterocyclic compound of interest.

Notably, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the definitive crystal structure of this compound has not yet been reported.

Therefore, this document transitions from a descriptive analysis of a known structure to a prescriptive, in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the crystal structure of this compound, from synthesis to final structural refinement and validation.

The Significance of Structural Determination in Drug Discovery

The precise arrangement of atoms in a crystalline solid dictates many of its physicochemical properties, including solubility, stability, and bioavailability.[3] For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][4] X-ray crystallography provides an unambiguous determination of a molecule's absolute configuration at atomic resolution, which is invaluable for understanding its interaction with biological targets.[2]

This compound, also known as 7-methoxyindoline, is a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its derivatives have been explored for their potential as antidepressants and for the synthesis of bioactive natural products.[5] A definitive crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can influence its behavior as a synthetic precursor and its ultimate biological activity.

Experimental Workflow for Crystal Structure Determination

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following sections outline a comprehensive workflow.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification of this compound

The first critical step is the synthesis of high-purity this compound. Several synthetic routes to substituted indoles and indolines have been reported. A plausible approach involves the reduction of 7-methoxy-1H-indole.

Exemplary Protocol for Synthesis (Conceptual):

-

Starting Material: 7-methoxy-1H-indole.

-

Reduction: A common method for the reduction of the indole C2-C3 double bond is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium cyanoborohydride in a suitable acidic medium can be employed.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound. The purity should be assessed by NMR and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This requires a systematic screening of various crystallization conditions.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble.

-

The screening should be performed on a small scale, and the resulting crystals should be examined under a microscope for their size, morphology, and quality.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is to determine their internal structure using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.[6]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A well-formed single crystal (typically 0.1-0.4 mm in each dimension) is selected and mounted on a suitable holder, such as a cryoloop.[7]

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[6]

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data with good redundancy and resolution. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.[8]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[9]

Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to obtain the final crystal structure.[10]

Methodology for Structure Solution and Refinement:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem and obtain an initial model of the structure.[11]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic coordinates, displacement parameters, and site occupancies to improve the agreement between the calculated and observed structure factors.[10][12][13]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of Indole-3-carboxaldehyde

As the crystal structure of this compound is not available, we will use the published structure of a related compound, indole-3-carboxaldehyde , to illustrate the type of data that is obtained and how it is presented. The crystallographic data for indole-3-carboxaldehyde is available in the Cambridge Structural Database (CSD reference code: 647711).[15]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for indole-3-carboxaldehyde. This is the standard format for reporting such information.

| Parameter | Value (for Indole-3-carboxaldehyde) |

| Chemical Formula | C₉H₇NO |

| Formula Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.869(3) |

| b (Å) | 7.931(4) |

| c (Å) | 15.118(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 702.9(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.372 |

| R-factor | 0.045 |

| Data obtained from CSD entry 647711 |

Molecular and Packing Structure

A key output of a crystal structure determination is the visualization of the molecule's conformation and how it packs in the crystal lattice. For indole-3-carboxaldehyde, the structure reveals a planar indole ring system. In the crystal, molecules are linked by intermolecular hydrogen bonds, forming a well-ordered three-dimensional network. This type of analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically sound methodology for its elucidation. By following the outlined procedures for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-quality data necessary to solve and refine this structure. The resulting structural information will be invaluable for the medicinal chemistry community, providing a deeper understanding of this important synthetic intermediate and aiding in the rational design of novel therapeutics.[16]

References

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. X-ray Data Collection Course [mol-xray.princeton.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 12. iucr.org [iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. migrationletters.com [migrationletters.com]

An In-depth Technical Guide to the Solubility of 7-methoxy-2,3-dihydro-1H-indole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-methoxy-2,3-dihydro-1H-indole, a versatile heterocyclic compound with significant potential in pharmaceutical research and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to empirically determine its solubility profile in a range of organic solvents. The methodologies presented herein are grounded in established scientific principles and best practices in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a pivotal physicochemical property.[2][3] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[2][3] For a promising scaffold like this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, a thorough understanding of its solubility is paramount.[1] The methoxy group in its structure is suggested to enhance its solubility and reactivity, making it an attractive candidate for medicinal chemistry.[1] This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5][6] This rule suggests that a solute is most likely to dissolve in a solvent of similar polarity.[4][5][6] To predict the solubility of this compound, we must first consider its molecular structure and physicochemical properties.

Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 278.6±29.0 °C | [7] |

| Density | 1.076±0.06 g/cm³ | [7] |

| pKa | 5.17±0.20 | [7] |

The presence of a methoxy group (-OCH₃) and a secondary amine within the dihydroindole ring system suggests a molecule with moderate polarity. The indole nitrogen can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. These features will significantly influence its interaction with different solvents.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents. The expected solubility of this compound in these solvent classes is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the hydrogen bonding capabilities of the target molecule, moderate to good solubility is anticipated in polar protic solvents like alcohols. Its solubility in water is expected to be lower due to the larger, nonpolar hydrocarbon portion of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can accept hydrogen bonds.[8] They are generally excellent solvents for a wide range of organic compounds.[8] Therefore, this compound is predicted to have high solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capabilities. The solubility of this compound in nonpolar solvents is expected to be limited.

A summary of the predicted qualitative solubility is presented in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The indole N-H and methoxy group can participate in hydrogen bonding, but the aromatic core limits aqueous solubility. Solubility is expected to be higher in alcohols than in water.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions and by accepting hydrogen bonds.[8] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The overall moderate polarity of the molecule makes it less compatible with nonpolar solvents, following the "like dissolves like" principle.[4][5][6] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[9][10][11] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane, toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples at a constant speed (e.g., 300 RPM) for a predetermined period to allow the system to reach equilibrium.[9] A typical duration is 24 to 72 hours.[9] It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration plateau.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the liquid phase, centrifuge the vials at a high speed.[2]

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.[2][9]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to generate a calibration curve.

-

Accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated HPLC-UV or LC-MS/MS method.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the solubility of this compound in different organic solvents at the specified temperature.

Example Data Table:

| Organic Solvent | Polarity Index (P') | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Hexane | 0.1 | 25 | Experimental Value | Experimental Value |

| Toluene | 2.4 | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Experimental Value |

| Ethanol | 4.3 | 25 | Experimental Value | Experimental Value |

| Methanol | 5.1 | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Experimental Value | Experimental Value |

| Water | 10.2 | 25 | Experimental Value | Experimental Value |

Polarity Index values are relative measures of solvent polarity.[12]

Conclusion

While pre-existing quantitative data on the solubility of this compound in organic solvents is sparse, this technical guide provides a robust framework for its determination. By understanding the interplay of its physicochemical properties with solvent characteristics, researchers can make informed predictions about its solubility. The detailed shake-flask protocol presented here offers a reliable and standardized method for obtaining empirical solubility data. This information is invaluable for scientists and professionals in drug development, enabling them to optimize formulations, predict in vivo behavior, and ultimately accelerate the progression of new therapeutic agents based on this versatile indole scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. This compound CAS#: 334986-99-1 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Polarity Index [macro.lsu.edu]

The Enigmatic Core: A Technical Guide to the Potential Biological Activities of 7-Methoxy-2,3-dihydro-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" for the development of a vast array of therapeutic agents.[1] Within this extensive family, 7-methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, presents a compelling yet underexplored core structure. The strategic placement of a methoxy group at the 7-position is anticipated to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its permeability across biological membranes and influencing its interaction with therapeutic targets.[1][2] This technical guide synthesizes the current understanding of methoxy-substituted indoles and related derivatives to postulate the potential biological activities of the this compound scaffold. We will delve into its potential as an anti-inflammatory, antimicrobial, and central nervous system-acting agent, supported by insights from analogous compounds. This document aims to provide a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule, complete with detailed experimental workflows and conceptual signaling pathways.

The 7-Methoxyindoline Scaffold: A Primer

The this compound structure is a reduced form of the more common indole, featuring a saturated pyrrole ring fused to a methoxy-substituted benzene ring. This seemingly simple modification has profound implications for its chemical reactivity and biological potential. The methoxy group, a well-known bioisostere, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. In the context of the indole nucleus, methoxy substitutions have been shown to be crucial for the analgesic activity of certain natural products, underscoring the importance of this functional group in directing biological effects.[3] While direct and extensive studies on the intrinsic biological activity of this compound are not abundant, the wealth of data on its derivatives and related methoxy-indoles provides a strong basis for predicting its therapeutic potential.

Postulated Biological Activities and Mechanistic Insights

Based on the broader family of indole derivatives, we can hypothesize several key biological activities for the this compound core.

Anti-inflammatory Potential

The indole scaffold is a common feature in compounds exhibiting anti-inflammatory properties. Studies on novel indole-2-one and 7-aza-2-oxindole derivatives have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suggests that the indole core can modulate key inflammatory signaling pathways. It is plausible that this compound could serve as a foundational structure for the development of a new class of anti-inflammatory agents.

Conceptual Signaling Pathway for Anti-Inflammatory Action

References

The Chemistry of 7-Methoxy-2,3-dihydro-1H-indole: A Comprehensive Technical Guide for Researchers

An In-Depth Exploration of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Among its many derivatives, 7-methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, has emerged as a pivotal building block in the development of novel therapeutics, particularly in the realm of neurological disorders.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, spectroscopic characterization, and applications of this versatile molecule, designed to serve as an essential resource for researchers, scientists, and professionals in drug development. Drawing from established synthetic methodologies and detailed spectroscopic analysis, this document aims to deliver not only procedural knowledge but also the underlying chemical principles that govern the synthesis and reactivity of this important compound.

Historical Context: The Indole Nucleus and the Advent of Indolines

The story of this compound is intrinsically linked to the broader history of indole chemistry. The journey began in 1866 when Adolf von Baeyer first synthesized the parent indole molecule through the reduction of oxindole using zinc dust.[3] This seminal work laid the foundation for over a century of research into the rich and diverse chemistry of indoles. The subsequent discovery of the indole nucleus in vital biomolecules like the amino acid tryptophan solidified its importance in the scientific community.

The development of methods to selectively reduce the C2-C3 double bond of the indole ring to form indolines represented a significant advancement, expanding the chemical space accessible to medicinal chemists. This reduction transforms the planar, aromatic pyrrole ring of indole into a saturated, non-aromatic pyrrolidine ring, altering the molecule's three-dimensional shape, electronic properties, and biological activity.

While a specific, celebrated discovery of this compound is not prominently documented, its emergence is a logical progression in the systematic exploration of substituted indoles and their reduced derivatives. The introduction of a methoxy group at the 7-position of the indoline scaffold has proven to be a valuable strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of this compound: A Two-Step Approach

The most common and practical laboratory synthesis of this compound involves a two-step process: the synthesis of the precursor, 7-methoxy-1H-indole, followed by its reduction to the desired indoline.

Step 1: Synthesis of the Precursor, 7-Methoxy-1H-indole

Several established methods can be employed for the synthesis of 7-methoxy-1H-indole. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. One of the most classic and versatile methods is the Fischer indole synthesis .[4]

Experimental Protocol: Fischer Indole Synthesis of 7-Methoxy-1H-indole

Causality: The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound. The reaction proceeds through a hydrazone intermediate, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement (the Fischer rearrangement) to form the indole ring. The choice of a suitable acid catalyst is crucial for promoting the rearrangement while minimizing side reactions.

Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add an equimolar amount of pyruvic acid or a suitable pyruvate ester.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

-

Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (typically monitored by thin-layer chromatography, TLC).

-

The resulting hydrazone may be isolated by filtration or used directly in the next step.

-

-

Indolization:

-

To the hydrazone, add a strong acid catalyst. A mixture of polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often effective.

-

Heat the reaction mixture, typically to temperatures between 80-120 °C, to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto ice water.

-

Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-methoxy-1H-indole.

-

Step 2: Reduction of 7-Methoxy-1H-indole to this compound

The reduction of the C2-C3 double bond in 7-methoxy-1H-indole to yield the corresponding indoline is a critical step. Several reducing agents and conditions can be employed, with the choice often dictated by the desired selectivity and the presence of other functional groups. A common and effective method is the use of sodium cyanoborohydride in an acidic medium.

Experimental Protocol: Reduction of 7-Methoxy-1H-indole with Sodium Cyanoborohydride

Causality: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for the reduction of imines and iminium ions under acidic conditions.[5][6] In an acidic medium, the indole nitrogen is protonated, and the C2-C3 double bond becomes more susceptible to nucleophilic attack by the hydride reagent. Acetic acid is a commonly used solvent and acid catalyst for this transformation, providing the necessary acidic environment for the reaction to proceed efficiently.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 7-methoxy-1H-indole in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution. It is crucial to maintain the temperature during the addition to control the reaction rate and prevent potential side reactions.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).

-

Monitor the progress of the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Basify the solution to a pH of approximately 8-9 by the addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This step is to neutralize the acetic acid and precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Aromatic protons (H-4, H-5, H-6) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.6 | t | 2H | Methylene protons (H-3) |

| ~3.0 | t | 2H | Methylene protons (H-2) |

| ~3.5-4.0 | br s | 1H | Amine proton (N-H) |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~147-149 | C-7a |

| ~144-146 | C-7 |

| ~128-130 | C-3a |

| ~120-122 | C-5 |

| ~115-117 | C-6 |

| ~110-112 | C-4 |

| ~55-57 | -OCH₃ |

| ~45-47 | C-2 |

| ~28-30 | C-3 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium, Sharp | N-H stretch (secondary amine) |

| ~2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1580-1620 | Strong | C=C stretch (aromatic) |

| ~1250-1280 | Strong | C-O stretch (aryl ether) |

| ~1020-1050 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 121 | [M - C₂H₄]⁺ (from retro-Diels-Alder-type fragmentation of the pyrrolidine ring) |

| 106 | [M - CH₃ - CO]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[2] Its structural features, including the methoxy group and the indoline core, make it a versatile scaffold for targeting various biological receptors and enzymes.

Key application areas include:

-

Neurological Disorders: The 7-methoxyindoline moiety is found in compounds being investigated for the treatment of neurological and psychiatric conditions, such as depression and anxiety.[2] The methoxy group can influence the molecule's ability to cross the blood-brain barrier and its affinity for specific neurotransmitter receptors.

-

Anticancer Agents: The indole and indoline skeletons are present in numerous natural and synthetic anticancer agents.[1] Derivatives of this compound have been explored for their potential as cytotoxic agents.

-

Anti-inflammatory and Analgesic Agents: Research has indicated that compounds incorporating the 7-methoxyindoline structure may possess anti-inflammatory and pain-relieving properties.[2]

Logical and Experimental Workflow Visualization

The synthesis and characterization of this compound follow a logical progression of chemical transformation and analytical verification. This workflow can be visualized to provide a clear understanding of the entire process.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the indole nucleus in chemical and pharmaceutical research. Its synthesis, rooted in classic organic reactions, provides a reliable pathway to a versatile chemical scaffold. The continued exploration of new synthetic routes and the development of novel derivatives based on this core structure are expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles. As our understanding of the intricate roles of indole-containing molecules in biological systems deepens, the significance of key intermediates like this compound will undoubtedly continue to grow, paving the way for future breakthroughs in medicine and materials science.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 7-Methoxy-2,3-dihydro-1H-indole Derivatives

Introduction: The Significance of the 7-Methoxyindoline Scaffold

The 7-methoxy-2,3-dihydro-1H-indole, or 7-methoxyindoline, scaffold is a privileged structure in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide range of biological activities underscores its importance.[1][2][3] The methoxy group at the 7-position can significantly influence the molecule's electronic properties and metabolic stability, thereby modulating its binding affinity to various biological targets.[1] Derivatives of this core structure are key intermediates in the synthesis of pharmaceuticals targeting a spectrum of diseases, including neurological disorders, cancer, and inflammatory conditions.[4] This guide provides an in-depth overview of the primary synthetic strategies for accessing this compound derivatives, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 7-Methoxyindolines

The synthesis of this compound derivatives can be approached through several strategic disconnections. The most common and effective methods involve either the direct reduction of a corresponding 7-methoxyindole precursor or the cyclization of a suitably substituted benzene derivative. This guide will focus on three principal and field-proven strategies:

-

Catalytic Hydrogenation of 7-Methoxyindoles: A direct and often high-yielding approach.

-

Fischer Indole Synthesis followed by Reduction: A classic and versatile method for constructing the indole core.

-

Intramolecular Cyclization Strategies: Modern methods offering alternative pathways, including the Buchwald-Hartwig amination.

Protocol I: Catalytic Hydrogenation of 7-Methoxyindole

This method represents the most straightforward approach to obtaining this compound, starting from the readily available 7-methoxyindole. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity and yield, avoiding over-reduction of the benzene ring.

Mechanistic Rationale

Catalytic hydrogenation involves the addition of hydrogen across the C2-C3 double bond of the indole ring.[5] Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, are commonly employed.[5][6] The reaction is typically carried out under a hydrogen atmosphere, and the catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the indole substrate. The methoxy group is generally stable under these conditions.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 7-methoxyindole.

Detailed Protocol: Synthesis of this compound

Materials:

-

7-Methoxy-1H-indole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (or Ethanol, Acetic Acid)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 7-methoxy-1H-indole in a suitable solvent (e.g., methanol).

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas (3-4 cycles).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

| Parameter | Condition | Yield (%) | Purity (%) |

| Catalyst | 10% Pd/C | >95 | >98 |

| Solvent | Methanol | ||

| Pressure | 50 psi H₂ | ||

| Temperature | 25 °C |